Triethylene glycol monotridecyl ether
Description
Triethylene glycol monotridecyl ether (C18H38O4, CAS 3055-94-5) is a nonionic surfactant belonging to the alcohol ethoxylate family. Its structure comprises a tridecyl (13-carbon) hydrophobic alkyl chain linked to a triethylene glycol hydrophilic moiety (three ethylene oxide units). The compound has a molecular weight of 318.49 g/mol and an InChIKey of FKMHSNTVILORFA-UHFFFAOYSA-N .
Properties
CAS No. |
4403-12-7 |
|---|---|
Molecular Formula |
C19H40O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[2-(2-tridecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-21-16-18-23-19-17-22-15-13-20/h20H,2-19H2,1H3 |
InChI Key |
KLFVDTRVIFNWIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCO |
Other CAS No. |
4403-12-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Research Findings
Foaming Mechanism: Triethylene glycol ethers contribute to foaming in amine solvents by reducing surface tension. Their foaming potency exceeds that of oleic acid but is less than diethylene glycol monododecyl ether in specific formulations .
Structure-Activity Relationship : Increasing EO units linearly enhance water solubility, while longer alkyl chains improve oil solubility. This balance determines applications in detergents (shorter alkyl) vs. coatings (longer alkyl) .
Environmental Impact : Glycol ethers with >4 EO units show higher biodegradability, but long alkyl chains (e.g., C14) may persist in aquatic systems .
Preparation Methods
Alkylation of Triethylene Glycol with Tridecyl Halide
This method involves reacting triethylene glycol with 1-iodotridecane in the presence of a strong base (e.g., sodium hydride) under inert conditions.
- Reagents : Triethylene glycol, 1-iodotridecane, sodium hydride (1.5 eq.), DMF solvent.
- Conditions :
- Temperature: 0°C → room temperature.
- Time: 2 hours.
- Atmosphere: Argon.
- Work-up : Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Yield : ~48% (extrapolated from dodecyl ether synthesis).
Ethoxylation of Tridecanol
Ethoxylation of tridecanol with ethylene oxide (EO) in the presence of a basic catalyst (e.g., KOH):
- Reagents : Tridecanol, ethylene oxide, KOH catalyst.
- Conditions :
- Temperature: 80–150°C.
- Pressure: Autoclave.
- Reaction :
$$
\text{Tridecanol} + 3 \text{ EO} \xrightarrow{\text{KOH}} \text{Triethylene glycol monotridecyl ether}
$$ - Purification : Distillation to separate mono-, di-, and tri-ethoxylated products.
Challenges : Controlling EO addition to achieve uniform tri-ethoxylation.
Transetherification
Exchange of a shorter alkyl group (e.g., methyl) in triethylene glycol methyl ether with tridecanol via acid catalysis:
- Reagents : Triethylene glycol methyl ether, tridecanol, acid catalyst (e.g., H₂SO₄).
- Conditions : Reflux with azeotropic water removal.
Limitations : Lower yields due to equilibrium constraints.
Comparative Analysis of Methods
Key Research Findings
- Alkylation Efficiency : Sodium hydride in DMF facilitates monoalkylation, minimizing dialkylation byproducts.
- Ethoxylation Optimization : Higher pressures (10–15 bar) improve EO incorporation rates.
- Stability : Triethylene glycol ethers exhibit thermal stability up to 150°C, enabling high-temperature syntheses.
Reaction Data and Conditions
Table 1: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → RT |
| Catalyst | NaH (60% in mineral oil) |
| Molar Ratio (Glycol:Halide) | 1:1.1 |
| Purification | Column chromatography |
Table 2: Ethoxylation Conditions
| Parameter | Value |
|---|---|
| Catalyst | KOH (0.5–1 wt%) |
| Pressure | 5–15 bar |
| EO Addition Rate | 0.5–1.0 g/min per mole alcohol |
Q & A
Q. How can researchers ensure the purity of triethylene glycol monotridecyl ether in synthetic batches?
Purity validation requires analytical techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with specialized columns (e.g., Rxi-1301Sil MS) to resolve structural analogs and impurities. Retention time comparisons with reference standards and spectral matching are critical . For trace quantification, high-performance liquid chromatography (HPLC) with evaporative light scattering detectors (ELSD) is recommended due to the compound’s low UV absorbance .
Q. What laboratory safety protocols are essential for handling this compound?
While direct toxicity data are limited, structural analogs (e.g., ethylene glycol monomethyl ether) highlight risks of reproductive toxicity and respiratory irritation. Researchers must use PPE (nitrile gloves, safety goggles, lab coats) and ensure adequate ventilation (fume hoods) during handling. Spill management requires inert absorbents (e.g., diatomite) and alcohol-based decontamination . Emergency showers and eyewash stations should be accessible .
Q. Which methods are suitable for characterizing the physicochemical properties of this compound?
Key properties include hydrophilic-lipophilic balance (HLB) and solubility. HLB can be calculated via group contribution methods, while solubility in water/organic solvents is determined experimentally using turbidimetry or gravimetric analysis. Hydrogen bonding capacity, inferred from ether oxygen density, influences miscibility with polar solvents .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility or stability data for this compound?
Discrepancies often arise from impurities or measurement conditions. Validate data via controlled replication studies under standardized temperatures (e.g., 25°C ± 0.5°C) and solvent grades. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy can identify degradation products (e.g., oxidized derivatives) that alter solubility profiles . Cross-reference with structurally similar compounds (e.g., triethylene glycol monodecyl ether) to infer trends .
Q. What experimental designs are optimal for assessing the environmental fate of this compound?
Use soil mobility assays based on estimated organic carbon-water partition coefficients (Koc). For triethylene glycol monomethyl ether, Koc ≈ 10 predicts high soil mobility, suggesting similar behavior for monotridecyl analogs . Biodegradation studies should employ OECD 301F respirometry to quantify microbial mineralization rates under aerobic conditions .
Q. How can structure-activity relationships (SARs) guide toxicity predictions for this compound?
SARs for glycol ethers indicate that alkyl chain length inversely correlates with acute toxicity but increases bioaccumulation potential. For monotridecyl ether, the long hydrophobic tail may enhance membrane permeability, necessitating in vitro cytotoxicity assays (e.g., MTT tests on human keratinocytes). Read-across data from ethylene glycol monoalkyl ethers can prioritize endpoints (e.g., hematotoxicity) for targeted in vivo studies .
Q. What strategies resolve analytical challenges in quantifying trace residues of this compound in complex matrices?
Employ solid-phase extraction (SPE) with C18 cartridges for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Optimize ionization parameters (e.g., ESI+) and use isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects . Method validation should include spike-recovery tests at sub-ppm levels .
Methodological Notes
- Data Interpretation : Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) to minimize false positives/negatives.
- Ethical Compliance : Adhere to OECD guidelines for environmental and toxicological assays to ensure regulatory relevance .
- Safety Documentation : Maintain SDS sheets for all analogs (e.g., triethylene glycol monobutyl ether) to inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
